N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide
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Overview
Description
N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide group. The presence of a fluorophenoxy group adds to its unique chemical structure. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form 4-fluorophenoxyethyl intermediate.
Sulfonamide Formation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.
Acetamide Introduction: Finally, the sulfonamide intermediate is reacted with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and solvents may vary depending on the specific industrial process employed .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides. By inhibiting DHFR, the compound disrupts DNA synthesis and cell division, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-fluorophenoxy)ethyl)acetamide
- N-(4-(aminosulfonyl)phenyl)-2-(4-fluorophenoxy)acetamide
- N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide
Uniqueness
N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide is unique due to the presence of both sulfonamide and acetamide groups, which contribute to its diverse biological activities. The fluorophenoxy group further enhances its chemical stability and biological efficacy .
Properties
IUPAC Name |
N-[4-[2-(4-fluorophenoxy)ethylsulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-12(20)18-14-4-6-15(7-5-14)19-24(21,22)11-10-23-16-8-2-13(17)3-9-16/h2-9,19H,10-11H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFWSDLQLPNYJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)CCOC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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